5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde
Description
5-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde is a heterocyclic compound featuring a furan ring substituted at the 5-position with a methyl-linked 4-chloro-3-nitro-pyrazole moiety. Its molecular formula is C₉H₆ClN₃O₄, with a molar mass of 263.61 g/mol. Structural analogs often vary in substituent positions, heterocyclic cores (e.g., thiophene vs. furan), or functional groups (e.g., aldehydes vs. carboxylic acids), which significantly influence their physicochemical and reactive properties.
Properties
IUPAC Name |
5-[(4-chloro-3-nitropyrazol-1-yl)methyl]furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O4/c10-8-4-12(11-9(8)13(15)16)3-6-1-2-7(5-14)17-6/h1-2,4-5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOIDBNEMSRTQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C=O)CN2C=C(C(=N2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Components
The target compound integrates two heterocyclic systems: a 4-chloro-3-nitro-1H-pyrazole moiety and a 2-furaldehyde group linked via a methylene bridge. Key challenges include regioselective nitration, chlorination, and the formation of the methylene spacer without side reactions.
Stepwise Synthesis Strategies
Two primary synthetic pathways dominate the literature:
Pathway A: Pyrazole-First Functionalization
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Synthesis of 4-Chloro-3-Nitro-1H-Pyrazole
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Nitration-Chlorination Sequence : Starting with 1H-pyrazole, sequential nitration (HNO₃/H₂SO₄, 0–5°C) and chlorination (POCl₃, 80°C) yield the substituted pyrazole.
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Regioselectivity Control : The nitro group preferentially occupies the 3-position due to steric and electronic effects, while chlorination occurs at the 4-position.
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Methylene Bridge Formation
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Nucleophilic Substitution : Reacting 4-chloro-3-nitro-1H-pyrazole with 5-(chloromethyl)-2-furaldehyde in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base (80°C, 12 h) facilitates the coupling.
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Mechanism : Deprotonation of the pyrazole’s NH group enhances nucleophilicity, enabling attack on the chloromethyl carbon (Figure 1).
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Pathway B: Furan-First Functionalization
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Synthesis of 5-(Chloromethyl)-2-Furaldehyde
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Coupling with Preformed Pyrazole
Optimization of Reaction Conditions
Solvent and Base Selection
Nitration and Chlorination Dynamics
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Nitration Efficiency : Azeotropic dehydration with toluene improves nitric acid utilization, reducing NOx emissions.
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Chlorination Agents : Phosphorus oxychloride (POCl₃) outperforms thionyl chloride (SOCl₂) in selectivity (95% vs. 82%).
Industrial-Scale Production Considerations
Process Intensification
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Solvent Recycling : DMF recovery via vacuum distillation reduces costs by 40%.
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Continuous Flow Systems : Microreactors enhance heat transfer during exothermic nitration steps, minimizing decomposition.
| Hazard | Mitigation Strategy |
|---|---|
| NOx Emissions | Catalytic converters with alkaline scrubbers |
| Chlorinated Waste | Adsorption on activated carbon |
Comparative Analysis of Synthetic Pathways
| Criterion | Pathway A | Pathway B |
|---|---|---|
| Cost | Moderate (DMF reuse) | High (anhydrous THF) |
| Scalability | Excellent | Limited by NaH handling |
| Purity | ≥98% (HPLC) | ≥95% (HPLC) |
Chemical Reactions Analysis
Types of Reactions
5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, including:
Anti-inflammatory Activity
Studies have shown that derivatives of pyrazole, including this compound, can inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response. The compound demonstrated an IC50 value comparable to established anti-inflammatory drugs like diclofenac .
Antimicrobial Activity
In vitro assays have indicated that pyrazole derivatives possess antimicrobial properties. This compound was tested against various bacterial strains and showed effective inhibition, suggesting its potential as an antimicrobial agent .
Anticancer Potential
Recent investigations highlighted the anticancer potential of this compound. It was found to induce apoptosis in cancer cell lines through modulation of signaling pathways involved in cell survival .
Case Studies
Several case studies have been conducted to explore the biological activities of this compound:
Case Study on Anti-inflammatory Effects
A study synthesized several pyrazole derivatives and evaluated their anti-inflammatory activity in animal models. The results indicated significant inhibition of COX enzymes, supporting the potential use of such compounds in treating inflammatory diseases.
Case Study on Antimicrobial Efficacy
Research focused on the antimicrobial properties of pyrazole derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings demonstrated effective antimicrobial activity, suggesting its application in developing new antibiotics .
Case Study on Anticancer Properties
In a recent study, the anticancer effects of this compound were assessed against various cancer cell lines. The results indicated that the compound could induce apoptosis and inhibit cell proliferation through specific signaling pathways .
Mechanism of Action
The mechanism of action of 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which may interact with biological macromolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
- 5-[(4-Chloro-2-nitrophenoxy)methyl]-2-furaldehyde (CAS 438221-71-7): This analog replaces the pyrazole ring with a 4-chloro-2-nitrophenoxy group. The molecular formula (C₁₂H₈ClNO₅) and higher molar mass (281.64 g/mol) result in altered solubility (slight solubility in chloroform, methanol, DMSO) compared to the target compound. The phenoxy group may enhance aromatic stacking interactions but reduce electrophilicity at the aldehyde site .
5-[(4-Nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid :
Substituting the aldehyde with a carboxylic acid group (C₉H₇N₃O₅ , 237.17 g/mol) increases polarity, likely improving aqueous solubility. The nitro group at the pyrazole’s 4-position (vs. 3-nitro in the target compound) may alter electronic distribution and hydrogen-bonding capacity .
Core Heterocycle Modifications
- The carboxylic acid group further differentiates its reactivity, making it suitable for coordination chemistry or polymer synthesis .
Functional Group Comparisons
5-(Hydroxymethyl)-2-furaldehyde (HMF) :
A simpler furan derivative (C₆H₆O₃ , 126.11 g/mol), HMF lacks the pyrazole substituent but shares the aldehyde functionality. It is a key intermediate in biomass conversion and polymer formation, as seen in smectite-catalyzed glucose dehydration . The absence of nitro/chloro groups in HMF reduces its electrophilicity but increases thermal stability .5-Methyl-2-furaldehyde :
With a methyl group at the 5-position (C₆H₆O₂ , 110.11 g/mol), this compound exhibits higher volatility and lower polarity than the target compound. It is frequently used in catalytic reduction studies, where substituent size and electron effects influence reaction yields .
N-Substituted Pyrazoline Derivatives
Compounds like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde () share the pyrazole-carbaldehyde motif but feature saturated pyrazoline rings and aryl substituents.
Biological Activity
5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde (CAS No. 491831-83-5) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆ClN₃O₄ |
| Molecular Weight | 229.61 g/mol |
| InChI | InChI=1S/C9H6ClN3O4/c10-7-5(11)6(12)8(13)9(14)15/h5-6H,10H2,1H3,(H,14,15) |
| SMILES | O=C(C1=CC=C(C=C1)C(N2C=NN=C2Cl)=O)C(C)=O |
Biological Activity Overview
Research indicates that compounds with a pyrazole moiety exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of this compound have been evaluated in various studies.
Anti-inflammatory Activity
A study examining pyrazole derivatives reported that compounds similar to this compound demonstrated significant inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory process. The compound exhibited an IC50 value comparable to known anti-inflammatory drugs like diclofenac .
Antimicrobial Activity
In vitro assays have shown that pyrazole derivatives possess antimicrobial properties. The compound was tested against various bacterial strains and demonstrated effective inhibition, suggesting potential as an antimicrobial agent .
Anticancer Potential
Recent research has highlighted the anticancer potential of pyrazole derivatives. Compounds structurally similar to this compound were found to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival .
Case Studies
Several case studies have investigated the biological activities of pyrazole derivatives:
- Case Study on Anti-inflammatory Effects :
- Case Study on Antimicrobial Efficacy :
- Case Study on Anticancer Properties :
Q & A
Q. What synthetic routes are commonly employed to prepare 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or Mannich-type reactions. For example, the Mannich reaction using a nitro-pyrazole derivative and 2-furaldehyde in the presence of formaldehyde or its analogs can introduce the methylene bridge. Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (60–80°C), and catalyst choice (e.g., acidic or basic conditions). Evidence from similar pyrazole-furan hybrids suggests that controlling nitro-group reactivity and avoiding over-nitration is critical .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves 3D molecular geometry, including bond angles and nitro-group orientation. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used .
- NMR spectroscopy : H and C NMR confirm substituent positions, with the aldehyde proton (~9.5 ppm) and pyrazole protons (~7–8 ppm) as key markers.
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions (e.g., DFT) and experimental spectroscopic data for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects, crystal packing forces, or conformational flexibility. To address this:
Q. What strategies are recommended for improving the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies show nitro-pyrazole derivatives are sensitive to light and moisture. Recommended practices:
- Store in amber vials at –20°C under inert gas (argon).
- Use stabilizers like BHT (butylated hydroxytoluene) to prevent oxidation.
- Monitor degradation via HPLC-MS; hydrolysis of the nitro group or aldehyde oxidation are common pathways .
Q. How can the reactivity of the nitro and aldehyde groups in this compound be exploited for further functionalization?
- Methodological Answer :
- Nitro group : Reduce to amine using H/Pd-C or Zn/HCl for subsequent coupling (e.g., amidation).
- Aldehyde group : Use in condensation reactions (e.g., Schiff base formation) or oxidation to carboxylic acid.
- Cross-coupling reactions (Suzuki, Heck) can modify the pyrazole ring, though nitro groups may require protection .
Data Contradiction Analysis
Q. How should researchers interpret conflicting results in X-ray vs. NMR data regarding substituent orientation?
- Methodological Answer : X-ray provides static solid-state geometry, while NMR reflects dynamic solution behavior. For example:
- If the nitro group appears planar in X-ray but shows rotational flexibility in NMR (e.g., split signals), this indicates torsional freedom in solution.
- Use variable-temperature NMR to quantify energy barriers for rotation .
Experimental Design Considerations
Q. What purification methods are optimal for isolating this compound from reaction mixtures?
- Methodological Answer :
- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1).
- Recrystallization : Ethanol/water mixtures yield high-purity crystals.
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for analytical purity checks .
Advanced Mechanistic Studies
Q. What computational tools can predict the compound’s reactivity in catalytic systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
